

FPI-1465 PBP2 Binding Assay: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

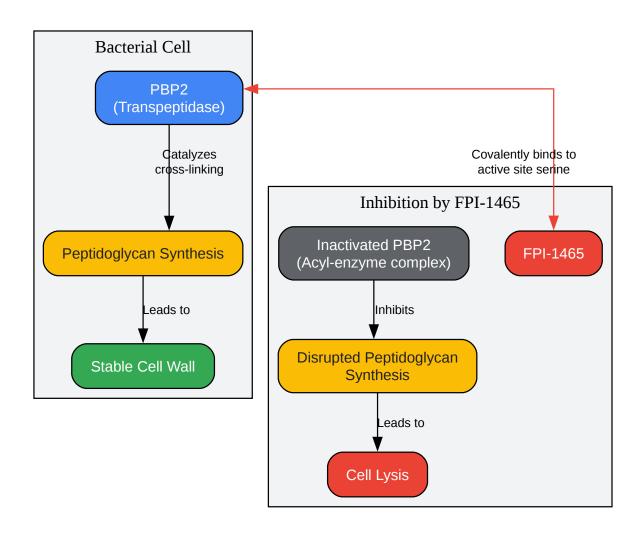
Introduction

FPI-1465 is a novel diazabicyclooctane (DBO) derivative that exhibits a potent dual-action mechanism of antibacterial activity.[1][2] It functions as a serine-β-lactamase inhibitor, protecting β-lactam antibiotics from degradation by these resistance enzymes.[3][4] Additionally, **FPI-1465** demonstrates direct antibacterial activity by targeting and binding to essential penicillin-binding proteins (PBPs), particularly PBP2.[1][2][3] PBPs are crucial enzymes involved in the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall.[5] The inhibition of PBP2 by **FPI-1465** disrupts this process, leading to bacterial cell death.[1] These application notes provide detailed protocols for assessing the binding of **FPI-1465** to PBP2.

Mechanism of Action

FPI-1465 acts as a covalent inhibitor of PBP2.[1] It forms a stable acyl-enzyme intermediate with the catalytic serine residue located in the active site of the PBP.[1] This acylation process effectively inactivates the transpeptidase activity of PBP2, which is responsible for the cross-linking of peptidoglycan chains.[1] The disruption of this essential process weakens the bacterial cell wall, ultimately causing cell lysis and death.





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Caption: Mechanism of FPI-1465 Inhibition of PBP2.

Quantitative Data Summary

The binding affinity of **FPI-1465** to PBP2 can be quantified by determining its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity.[6]

Compound	Target	Parameter	Value
FPI-1465	PBP2	IC50	1.0 μg/mL

Experimental Protocols



Several assay formats can be utilized to determine the binding of **FPI-1465** to PBP2. A common and effective method is the competitive binding assay using a fluorescently labeled β -lactam probe.

Protocol: Competitive Fluorescence Polarization (FP) PBP2 Binding Assay

This protocol describes a method to determine the IC50 of **FPI-1465** for PBP2 by measuring its ability to compete with a fluorescent penicillin derivative (e.g., Bocillin™ FL) for binding to the active site of PBP2.

Materials:

- Purified PBP2 from the bacterial species of interest (e.g., E. coli, P. aeruginosa)[3]
- FPI-1465
- Bocillin[™] FL (or other suitable fluorescently labeled β-lactam)
- Assay Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
- 96-well, black, flat-bottom microplates
- Plate reader capable of measuring fluorescence polarization

Procedure:

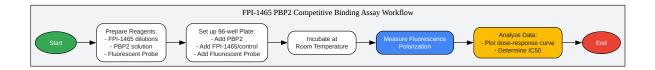
- Preparation of Reagents:
 - Prepare a stock solution of FPI-1465 in a suitable solvent (e.g., DMSO).
 - Prepare a series of dilutions of FPI-1465 in Assay Buffer.
 - Prepare working solutions of purified PBP2 and Bocillin™ FL in Assay Buffer at appropriate concentrations. The optimal concentrations should be determined empirically.
- Assay Setup:



- In a 96-well microplate, add the following to each well:
 - A fixed volume of the PBP2 working solution.
 - A volume of the FPI-1465 dilution series or vehicle control (Assay Buffer with the same concentration of solvent used for FPI-1465).
 - A fixed volume of the Bocillin[™] FL working solution.
- Include control wells containing:
 - Assay Buffer and Bocillin™ FL only (no PBP2, for background fluorescence).
 - Assay Buffer, PBP2, and Bocillin™ FL (no FPI-1465, for maximum binding).
- Incubation:
 - Mix the contents of the wells thoroughly.
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The incubation time may need to be optimized.
- Measurement:
 - Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., ~485 nm excitation and ~530 nm emission for Bocillin™ FL).[5]
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Plot the fluorescence polarization values against the logarithm of the FPI-1465 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 is the concentration of FPI-1465 that causes a 50% reduction in the fluorescence



polarization signal.



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Caption: Experimental workflow for the FPI-1465 PBP2 competitive binding assay.

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